6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one
CAS No.: 213894-75-8
Cat. No.: VC11825622
Molecular Formula: C15H8ClFO2
Molecular Weight: 274.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213894-75-8 |
|---|---|
| Molecular Formula | C15H8ClFO2 |
| Molecular Weight | 274.67 g/mol |
| IUPAC Name | 6-chloro-2-(4-fluorophenyl)chromen-4-one |
| Standard InChI | InChI=1S/C15H8ClFO2/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8H |
| Standard InChI Key | CGVJPQYHXQIFPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a chromone core (a benzopyran-4-one system) modified with two halogen substituents:
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A chlorine atom at the 6-position of the chromone ring.
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A 4-fluorophenyl group at the 2-position, introducing aromatic and electronic effects.
The IUPAC name, 6-chloro-2-(4-fluorophenyl)chromen-4-one, reflects this substitution pattern. The canonical SMILES representation is C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)F, illustrating the connectivity of the fluorophenyl and chromone moieties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₈ClFO₂ | |
| Molecular Weight | 274.67 g/mol | |
| CAS Number | 213894-75-8 | |
| XLogP3 (Predicted) | ~3.5 (estimated for analogs) | |
| Topological Polar Surface Area | 43.4 Ų |
The chlorine and fluorine atoms contribute to the compound’s lipophilicity, as evidenced by its predicted XLogP3 value, which facilitates membrane permeability in biological systems . The polar surface area suggests moderate solubility in polar solvents, aligning with typical chromone derivatives.
Synthesis and Preparation
General Chromone Synthesis
While no explicit synthesis route for 6-chloro-2-(4-fluorophenyl)-4H-chromen-4-one is documented, chromones are commonly synthesized via:
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Kostanecki-Robinson Reaction: Condensation of phenols with β-ketoesters or β-diketones in acidic conditions.
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Baker-Venkataraman Rearrangement: Base-mediated cyclization of ortho-acyloxyketones.
Halogenation and Functionalization
Introducing the 6-chloro and 4-fluorophenyl groups likely involves:
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Electrophilic Aromatic Substitution: Chlorination at the 6-position using Cl₂ or SO₂Cl₂ under Friedel-Crafts conditions.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach the 4-fluorophenyl group to the chromone precursor .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Kostanecki-Robinson | Resorcinol, ethyl acetoacetate, H₂SO₄ | Chromone core formation |
| 2 | Electrophilic Chlorination | Cl₂, FeCl₃, 50–60°C | 6-Chloro substitution |
| 3 | Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(4-Fluorophenyl) attachment |
Biological Activities and Mechanistic Insights
Antimicrobial and Antifungal Activity
Halogenated chromones often exhibit broad-spectrum antimicrobial effects. The CF₃ group in analogs has shown potency against Candida albicans (MIC: 2–4 µg/mL), implying that the 4-fluorophenyl variant may similarly disrupt fungal membrane synthesis .
Table 3: Hypothesized Biological Targets
Comparative Analysis with Structural Analogs
6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one
This analog replaces the 4-fluorophenyl group with a 3-chlorophenyl moiety. While both compounds share a chlorine at the 6-position, the meta-chloro substitution reduces steric hindrance, potentially altering target selectivity.
Table 4: Structural and Functional Comparison
| Property | 6-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one | 6-Chloro-2-(3-chlorophenyl)-4H-chromen-4-one |
|---|---|---|
| Halogen Position | Para-fluoro on phenyl | Meta-chloro on phenyl |
| Molecular Weight | 274.67 g/mol | 285.15 g/mol |
| Predicted LogP | ~3.5 | ~4.1 |
| Biological Activity | Hypothesized GPCR modulation | Confirmed COX inhibition |
Future Research Directions
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Synthesis Optimization: Develop one-pot methodologies to improve yield.
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In Vitro Screening: Evaluate IC₅₀ values against COX-2, GPR55, and fungal strains.
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ADMET Profiling: Assess metabolic stability, plasma protein binding, and CYP inhibition.
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Crystallographic Studies: Resolve ligand-receptor complexes to guide structure-based design.
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